Ethyl 1H-imidazole-1-acetate
Overview
Description
Ethyl 1H-imidazole-1-acetate is a compound that is part of the imidazole family, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. The ethyl group attached to the nitrogen of the imidazole ring and the acetate group make it a derivative with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of ethyl 1H-imidazole-1-acetate derivatives can be achieved through various methods. For instance, ethylation of imidazole-4-acetate methyl ester can afford 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, which can be further reacted to produce different salts and complexes, as demonstrated in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) . Another approach involves a one-pot multicomponent reaction using Ni(NO3)2.6H2O as a homogeneous catalyst to synthesize novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates . Additionally, ethyl N-imidazolyl acetate has been synthesized from imidazole and ethyl chloroacetate .
Molecular Structure Analysis
The molecular structure of ethyl 1H-imidazole-1-acetate derivatives can be complex, as seen in the case of the copper(II) complex, where the Cu(II) ion exhibits a tetragonally distorted octahedral geometry with O, N coordination from the acetate ligand . Molecular dynamics and neutron diffraction studies of 1-ethyl-3-methylimidazolium acetate provide insights into the liquid state structure and the interactions between ions, revealing in-plane interactions and cation-cation planar stacking .
Chemical Reactions Analysis
Ethyl 1H-imidazole-1-acetate derivatives participate in various chemical reactions. For example, the reaction of 1-(2-amine ethyl)-2-(dodecyloxy diethyleneoxy) methyl imidazoline acetate with chloroacid produces its acetate, which has surfactant properties . The synthesis of ethyl acetate can also be catalyzed by 1-buthyl-3-methylidazolium dodecatungstophosphate, demonstrating the utility of imidazole derivatives in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1H-imidazole-1-acetate derivatives can be studied through various techniques. Mixtures of 1-ethyl-3-methylimidazolium acetate with water have been investigated using density, viscosity, NMR spectroscopy, relaxometry, and diffusion measurements, showing that these mixtures interact without forming new compounds . The corrosion inhibition function of ethyl N-imidazolyl acetate towards copper has been examined, revealing high inhibition efficiency . Surface properties of imidazoline acetate surfactants have been discussed, with factors such as reaction time, temperature, molar ratio, and solvent affecting the synthesis and properties .
Scientific Research Applications
It was used as a catalyst in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages like avoiding harmful catalysts, room temperature reactions, and high yields (Zang et al., 2010).
The compound played a role in the synthesis of new 1,3,4-oxadiazole compounds, leading to novel Schiff bases and oxadiazoles with evaluated antibacterial activity (Al-badrany et al., 2019).
It was a focus in a study on the chemical stability of 1-ethyl-3-methyl-imidazolium acetate on polar glass plates, which investigated the formation of neutral chemical moieties and their effect on ion diffusivity (Filippov et al., 2019).
Ethyl 1H-imidazole-1-acetate derivatives were synthesized and examined for their structure and properties, such as in the case of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) (Banerjee et al., 2013).
The compound was involved in the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing its versatility in organic synthesis (Jasiński et al., 2008).
Its derivative, 1,3-di(ethyl acetate) imidazole chloride, was synthesized through chemosynthesis, highlighting its potential in creating new functional materials (Yu-xian, 2010).
In a catalytic context, it was used in the synthesis of ethyl acetate, demonstrating its role as a catalyst in organic reactions (Yi-wei, 2008).
Safety And Hazards
Ethyl 1H-imidazole-1-acetate is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Imidazole compounds, including Ethyl 1H-imidazole-1-acetate, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on improving the synthesis process and exploring new applications of these compounds.
properties
IUPAC Name |
ethyl 2-imidazol-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITZNDMCFHYWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396568 | |
Record name | Ethyl 1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-imidazole-1-acetate | |
CAS RN |
17450-34-9 | |
Record name | Ethyl 1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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